Benzo[b]thiophen-5-ol
Overview
Description
Benzo[b]thiophen-5-ol is an aromatic heterocyclic compound with the linear formula C8H6OS . It is a derivative of benzothiophene, which is a class of heterocycles present in a large number of natural and non-natural compounds .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has attracted intensive research due to their wide range of applicability . A one-step synthesis of benzo[b]thiophenes has been developed using an aryne reaction with alkynyl sulfides . This method involves the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophen-5-ol is represented by the InChI code1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
. The molecular weight is 150.2 . Chemical Reactions Analysis
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis
Benzo[b]thiophen-5-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antidepressant Properties
Benzo[b]thiophene derivatives have been synthesized to create new antidepressant drugs. These compounds, especially those derived from 2-acetyl-3-methylbenzo[b]thiophene, have shown promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, indicating potential use in treating depression (Orus et al., 2002). Another study also highlights the antidepressant potential of benzo[b]thiophene derivatives with rapid onset of action, confirmed through in vivo tests (Berrade et al., 2011).
Monoamine Oxidase Inhibition
Research has revealed that benzo[b]thiophen-3-ols act as effective inhibitors of human monoamine oxidase, suggesting potential in treating neurodegenerative diseases. These compounds have shown selectivity for the MAO-B isoform and possess antioxidant and chelating properties, making them promising candidates for drug development (Guglielmi et al., 2019).
Cognitive Enhancement
Studies have identified certain benzo[b]thiophene derivatives as cognitive enhancers. For instance, T-588, a benzo[b]thiophene derivative, has shown protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes and improved learning deficits in rats with brain ischemia (Phuagphong et al., 2004), (Nakada et al., 2001).
Serotonergic Function Modulation
VN2222, another benzo[b]thiophene derivative, has shown high affinity for the serotonin transporter and 5-HT1A receptors, suggesting its potential as an antidepressant. It modulates serotonergic function in the rat brain, indicating possible clinical efficacy as a dual-action antidepressant (Romero et al., 2003).
Antibacterial and Antifungal Activities
Some benzo[b]thiophene derivatives have been found to exhibit potent antibacterial, antifungal, and anti-inflammatory properties. This wide spectrum of pharmacological properties underlines their importance in synthetic medicinal chemistry (Isloor et al., 2010).
Antitubercular Activity
Benzo[b]thiophene derivatives have also been studied for their antitubercular activity. They have shown promising results against Mycobacterium tuberculosis and multi-drug resistant strains, suggesting their potential as lead candidates in treating tuberculosis (Mahajan et al., 2016).
Anticancer Properties
Hydroxyl-containing benzo[b]thiophene analogs have been investigated for their antiproliferative activity against cancer cells. These compounds have shown selectivity towards laryngeal cancer cells and have been observed to induce apoptosis and cell cycle arrest in cancer cells (Haridevamuthu et al., 2023).
Photochemical Applications
Benzo[b]thiophene has been studied in photochemical oxidation processes in aqueous solutions. This research is particularly relevant for understanding the environmental impact of oil spills in oceans (Andersson & Bobinger, 1992).
Safety And Hazards
The safety information for Benzo[b]thiophen-5-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Future Directions
Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, the future directions of Benzo[b]thiophen-5-ol could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
1-benzothiophen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSUVDYTBGWFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480315 | |
Record name | benzo[b]thiophen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-5-ol | |
CAS RN |
19301-35-0 | |
Record name | benzo[b]thiophen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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